N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide
Description
N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a bipyridine moiety linked via a methylene group to the benzamide core. Its molecular formula is C19H14F3N3O (approximate molecular weight: 357.3 g/mol). The compound’s structure includes a 3-(trifluoromethyl)benzamide group and a 2,4'-bipyridinylmethyl substituent, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-3-1-2-15(11-16)18(26)25-12-13-4-9-24-17(10-13)14-5-7-23-8-6-14/h1-11H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHXRAITIABGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Compound Overview
- IUPAC Name : N-[(2-pyridin-4-yl)methyl]-3-(trifluoromethyl)benzamide
- Molecular Formula : C18H15F3N2O
- Molecular Weight : 344.32 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bipyridine Moiety : This can be achieved through coupling reactions, such as Suzuki or Stille coupling.
- Introduction of the Trifluoromethyl Group : This step often utilizes trifluoromethylating agents like trifluoromethyl iodide.
- Amidation Reaction : The final step involves forming the benzamide linkage using standard amidation reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
This compound exhibits its biological activity primarily through:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor for various kinases, including EGFR (epidermal growth factor receptor), which is crucial in cancer cell proliferation.
- Interaction with Metal Ions : The bipyridine moiety can coordinate with metal ions, influencing several biochemical pathways and enhancing the compound's therapeutic profile .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- In vitro studies demonstrate significant anti-proliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound exhibited moderate to high activity at concentrations around 100 µM .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| K562 | 22 | Moderate |
| MCF-7 | 35 | Significant |
| A549 | 30 | Significant |
Kinase Inhibition Studies
The compound has been evaluated for its inhibitory effects on various kinases:
- EGFR Inhibition : Demonstrated up to 92% inhibition at concentrations as low as 10 nM.
- VEGFR2 and PDGFRa : Showed significant inhibitory activity ranging from 16% to 77% at similar concentrations .
Case Studies
- EGFR Targeting : A study assessed the binding affinity of this compound to EGFR. Results indicated that the compound could effectively inhibit the phosphorylation process crucial for tumor growth .
- Comparative Analysis with Known Inhibitors :
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
Comparison with Similar Compounds
Structural and Functional Analogues
RAF709 (N-{2-methyl-5'-(morpholin-4-yl)-6'-[(oxan-4-yl)oxy][3,3'-bipyridin]-5-yl}-3-(trifluoromethyl)benzamide)
- Molecular Formula : C28H29F3N4O4
- Molecular Weight : 542.55 g/mol
- Key Features: Additional morpholino and tetrahydro-2H-pyran (oxane) substituents. Larger molecular size compared to the target compound.
- Biological Target/Application : Potent RAF kinase inhibitor for RAS-mutant cancers ; high selectivity due to optimized substituents enhancing binding affinity and solubility .
- Comparison: The morpholino and oxane groups in RAF709 improve pharmacokinetic properties (e.g., bioavailability) but increase molecular complexity.
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate
- Molecular Formula : C16H15F3N2O2·H2O
- Molecular Weight : 324.3 g/mol (anhydrous)
- Key Features: Methoxy group at the 4-position instead of a bipyridine moiety. Crystallizes as a monohydrate, enhancing stability for structural studies .
- The methoxy group may alter electronic properties (e.g., electron-donating effects) compared to the trifluoromethyl group .
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide
- Molecular Formula : C19H11Cl2F3N2O
- Molecular Weight : 411.2 g/mol
- Key Features :
- Chlorophenyl and chloro-trifluoromethylpyridine substituents.
- Comparison : The chlorine atoms increase lipophilicity (predicted logP: ~4.5), likely enhancing membrane permeability but risking toxicity. The target compound’s bipyridine group may offer better π-π stacking interactions with aromatic residues in proteins .
HS-Cf (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide)
- Molecular Formula: C14H10F3NO2
- Molecular Weight : 289.2 g/mol
- Key Features :
- Hydroxyl group instead of a bipyridine substituent.
- Biological Target/Application : Inhibits NLRP3 inflammasome ; used in murine models of lupus nephritis .
- Comparison : The hydroxyl group enables hydrogen bonding, improving solubility but reducing metabolic stability. The target compound’s bipyridine moiety may confer higher target specificity for kinase-like domains .
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Impact on Bioactivity :
- Bipyridine vs. Pyridine : The bipyridine system in the target compound and RAF709 enables dual aromatic interactions with kinase ATP-binding pockets, enhancing inhibitory potency. Simpler pyridine derivatives (e.g., ) lack this advantage .
- Trifluoromethyl Group : This electron-withdrawing group improves metabolic stability and binding affinity across analogs (e.g., RAF709’s IC50: <10 nM vs. HS-Cf’s EC50: ~5 μM) .
- Physicochemical Properties: Solubility: Methoxy and hydroxyl groups () improve aqueous solubility but reduce membrane permeability. Chlorine and trifluoromethyl groups enhance lipophilicity but may increase toxicity . Crystallinity: The monohydrate form of ’s compound demonstrates the role of crystal engineering in stabilizing active pharmaceutical ingredients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
